Cilastatin - 82009-34-5

Cilastatin

Catalog Number: EVT-264753
CAS Number: 82009-34-5
Molecular Formula: C16H26N2O5S
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilastatin is a synthetic derivative of 6-aminopenicillanic acid. [] It is classified as a renal dehydropeptidase I (DHP-I) inhibitor. [] Cilastatin itself does not possess any antimicrobial activity. [] In scientific research, cilastatin is primarily used to investigate its potential nephroprotective effects against various drugs and its role in enhancing the efficacy of certain antimicrobials. [, , ]

Synthesis Analysis

One process for preparing cilastatin sodium involves crystallizing and purifying (Z)-7-chloro-2((S)-2, 2-dimethyl c-pr carbamoyl)-2-heptenoic acid. Cilastatin sodium is then prepared by purifying cilastatin through microporous resin. This method aims to improve the purity quotient and yield coefficient of cilastatin sodium. []

Mechanism of Action

Enhancing antimicrobial efficacy:

  • Imipenem/cilastatin combination: Cilastatin is primarily used in combination with imipenem to enhance its efficacy. [, ] By inhibiting DHP-I, cilastatin prevents imipenem hydrolysis, increasing its urinary concentration and prolonging its half-life. [] This combination is effective against a broad spectrum of bacteria, including gram-positive, gram-negative, and anaerobic organisms. [, , , , , ]

Nephroprotection:

  • Aminoglycosides: Cilastatin has been shown to suppress the nephrotoxicity induced by aminoglycosides, a class of antibiotics known to cause kidney damage. []
  • Vancomycin: Studies in animal models suggest that cilastatin can protect against vancomycin-induced nephrotoxicity. [, , ] It has been observed to attenuate apoptosis, improve cell viability, and reduce vancomycin accumulation in renal proximal tubular cells. [, ]
  • Cisplatin: Cilastatin shows potential in mitigating cisplatin-induced nephrotoxicity, a major dose-limiting factor in cisplatin-based cancer therapy. [, , ] It has been reported to reduce kidney injuries, decrease urinary injury markers, and even enable the safe administration of higher cisplatin doses. [, , ]
  • Cyclosporin A: Studies suggest that cilastatin may reduce cyclosporin A-induced nephrotoxicity, potentially by decreasing serum creatinine levels and the risk of acute renal failure. []
Applications
  • Insulin pharmacokinetics: Cilastatin has been shown to decrease the fractional urinary clearance of insulin in rats with hyperinsulinemia, suggesting a potential interaction with insulin pharmacokinetics. []

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity against gram-positive, gram-negative, and anaerobic bacteria. [] It is often co-administered with Cilastatin to prevent its rapid renal metabolism by dehydropeptidase-I. []
  • Relevance: Imipenem is inextricably linked to Cilastatin. They are formulated and marketed together (as Primaxin/Tienam) due to Cilastatin's ability to enhance Imipenem's efficacy by protecting it from degradation. []

Meropenem

  • Compound Description: Meropenem is another carbapenem antibiotic with a similar spectrum of activity to Imipenem. [] It is often compared to Imipenem/Cilastatin in clinical trials for the treatment of various infections. [, , ]
  • Relevance: Meropenem serves as a relevant comparison to the Imipenem/Cilastatin combination. While both are carbapenems, Meropenem doesn't require co-administration with a dehydropeptidase-I inhibitor for stability. [] This difference highlights the importance of Cilastatin in Imipenem therapy.

Cefotaxime

  • Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic. []
  • Relevance: In a clinical trial, Cefotaxime was compared to Imipenem/Cilastatin in treating severe bacterial infections, demonstrating comparable efficacy. [] This suggests a possible alternative to the Imipenem/Cilastatin combination for specific infections.

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with activity against Pseudomonas spp. []
  • Relevance: A study found Ceftazidime to be more effective than Imipenem/Cilastatin in clearing Pseudomonas spp. in pneumonia patients. [] This indicates potential advantages of Ceftazidime over Imipenem/Cilastatin in certain clinical scenarios.

Cefepime

  • Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic. []
  • Relevance: Cefepime is often compared to carbapenems, including Imipenem/Cilastatin, in clinical practice. [] It represents an alternative to carbapenems, especially in cases where cost is a significant factor. []

Piperacillin

  • Compound Description: Piperacillin is a broad-spectrum penicillin antibiotic. [] It is often combined with a β-lactamase inhibitor like Tazobactam to extend its spectrum of activity. []
  • Relevance: Piperacillin/Tazobactam is compared to Imipenem/Cilastatin in several studies for the treatment of intra-abdominal infections, demonstrating comparable efficacy and safety. [, ] This comparison offers a potential alternative to Imipenem/Cilastatin for specific infections.

Tazobactam

  • Compound Description: Tazobactam is a β-lactamase inhibitor that enhances the activity of Piperacillin against bacteria that produce β-lactamases. []
  • Relevance: The combination of Piperacillin/Tazobactam is frequently compared to Imipenem/Cilastatin, highlighting the importance of understanding the efficacy and safety profiles of different antibiotic options for specific infections. [, ]

Ampicillin

  • Compound Description: Ampicillin is a penicillin antibiotic. []
  • Relevance: In a study comparing the efficacy of Ampicillin and Imipenem/Cilastatin against Listeria monocytogenes, Ampicillin was found to be more effective in clearing bacteria from blood, liver, and spleen. [] This finding underlines the importance of choosing the appropriate antibiotic based on the specific pathogen.

Sulbactam

  • Compound Description: Sulbactam is a β-lactamase inhibitor that is often combined with Ampicillin. []
  • Relevance: Combinations of Ampicillin-Sulbactam are sometimes used as alternatives to Imipenem/Cilastatin. [] Comparisons of their effectiveness highlight the need for clinical judgment in antibiotic selection based on the specific infection and patient characteristics.

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic often used to treat infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, , ]
  • Relevance: Several studies investigated Cilastatin's potential to mitigate Vancomycin-induced kidney injury. [, , ] This research suggests a potential application of Cilastatin beyond its established role with Imipenem.

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic. [, , ]
  • Relevance: Gentamicin, often used in combination with other antibiotics, has been studied alongside Imipenem/Cilastatin for its activity against specific pathogens. [] Additionally, research suggests Cilastatin might offer protection against Gentamicin-induced nephrotoxicity. [, ]

Colistin

  • Compound Description: Colistin is a polypeptide antibiotic. []
  • Relevance: Colistin is another antibiotic that, like Vancomycin and Gentamicin, has been studied in conjunction with Cilastatin to investigate the latter's potential to protect against drug-induced nephrotoxicity. []

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug known for its nephrotoxic side effects. [, , ]
  • Relevance: Research suggests that Cilastatin might mitigate Cisplatin-induced nephrotoxicity, highlighting Cilastatin's potential therapeutic applications beyond its role in Imipenem therapy. [, , ]

Cyclosporin A

  • Compound Description: Cyclosporin A is an immunosuppressant drug often used in organ transplantation, also associated with nephrotoxicity. [, ]
  • Relevance: Several studies investigated the nephroprotective effect of Cilastatin when co-administered with Cyclosporin A. [, ] These findings suggest that Cilastatin might reduce Cyclosporin A-induced nephrotoxicity.

Insulin

  • Compound Description: Insulin is a peptide hormone regulating blood glucose levels. []
  • Relevance: Interestingly, Cilastatin was found to interact with Insulin in rats, decreasing Insulin's urinary clearance and potentially influencing blood glucose control. [] This finding suggests a possible interaction between Cilastatin and Insulin.

Biapenem

  • Compound Description: Biapenem is another carbapenem antibiotic. []
  • Relevance: Studies directly compare Biapenem with Imipenem/Cilastatin for treating intra-abdominal and lower respiratory tract infections, highlighting the ongoing search for effective carbapenem options. []

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic. []
  • Relevance: Tigecycline was compared to Imipenem/Cilastatin in treating complicated intra-abdominal infections, demonstrating similar efficacy and safety profiles. [] This comparison highlights alternative treatment options for specific infections.

Panipenem

  • Compound Description: Panipenem is a carbapenem antibiotic. []
  • Relevance: Panipenem, similar to Meropenem and Biapenem, offers another point of comparison for understanding the relative efficacy and safety of different carbapenem options, including Imipenem/Cilastatin. []

Betamipron

  • Compound Description: Betamipron is a renal dehydropeptidase inhibitor, similar to Cilastatin. [] It is often co-administered with Panipenem to protect it from degradation. []

Flucloxacillin

  • Compound Description: Flucloxacillin is a penicillin antibiotic. []
  • Relevance: One study found that combining Flucloxacillin with Vancomycin worsened kidney injury compared to Vancomycin alone or Vancomycin with Imipenem/Cilastatin. [] This research suggests that Cilastatin might offer some protection against Vancomycin-induced kidney damage, even when combined with other potentially nephrotoxic drugs.

Levofloxacin

  • Compound Description: Levofloxacin is a fluoroquinolone antibiotic. []
  • Relevance: In a case report of Imipenem/Cilastatin-induced thrombocytosis, the patient's platelet count decreased after switching to Levofloxacin and Amikacin. [] This information was used to strengthen the case for Imipenem/Cilastatin being the cause of the thrombocytosis.

Amikacin

  • Compound Description: Amikacin is an aminoglycoside antibiotic. []
  • Relevance: Similar to Levofloxacin, Amikacin was used in combination with Levofloxacin after the withdrawal of Imipenem/Cilastatin in a case report of thrombocytosis. [] This substitution contributed to establishing a probable link between Imipenem/Cilastatin and the adverse event.

Properties

CAS Number

82009-34-5

Product Name

Cilastatin

IUPAC Name

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1

InChI Key

DHSUYTOATWAVLW-RXOUDOFYSA-N

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Solubility

1.00e-01 g/L

Synonyms

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.